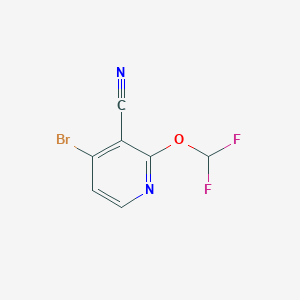
4-Bromo-2-(difluoromethoxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(difluoromethoxy)nicotinonitrile typically involves the bromination of 2-(difluoromethoxy)nicotinonitrile. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-Bromo-2-(difluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols, and oxidizing or reducing agents depending on the desired reaction.
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Bromo-2-(difluoromethoxy)nicotinonitrile can be compared with other nicotinonitrile derivatives such as 5-Bromo-2-(difluoromethoxy)nicotinonitrile. While both compounds share similar structural features, their reactivity and applications may differ due to the position of the bromine atom and other substituents.
Similar Compounds
- 5-Bromo-2-(difluoromethoxy)nicotinonitrile
- 4-Bromo-2-(methoxy-d3)nicotinonitrile
Properties
Molecular Formula |
C7H3BrF2N2O |
|---|---|
Molecular Weight |
249.01 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3BrF2N2O/c8-5-1-2-12-6(4(5)3-11)13-7(9)10/h1-2,7H |
InChI Key |
NEKKCTNMVIQYOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)C#N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


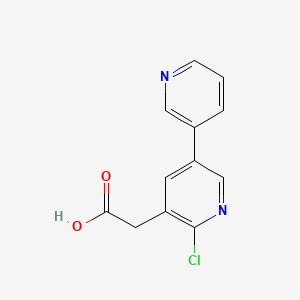
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
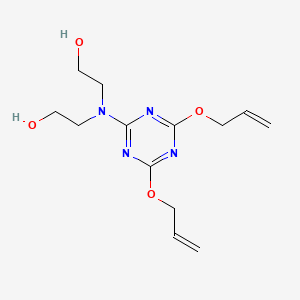
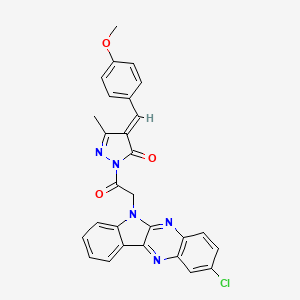
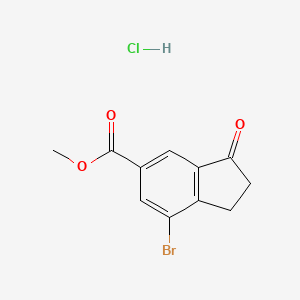
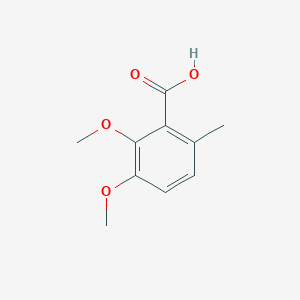

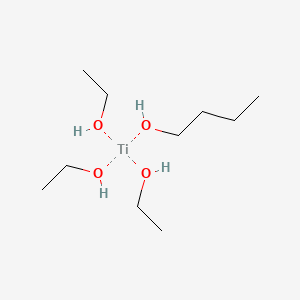

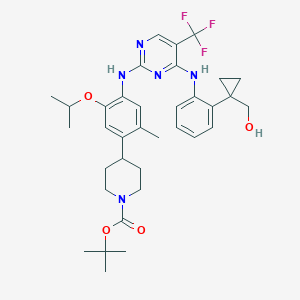
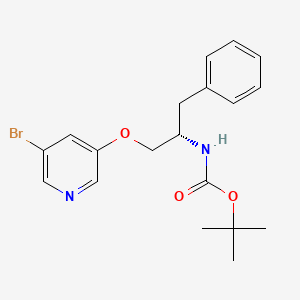
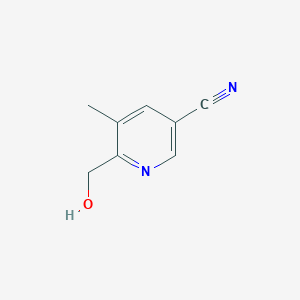
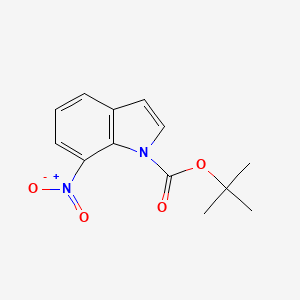
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
